![molecular formula C17H17NO2 B2605930 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one CAS No. 439148-58-0](/img/structure/B2605930.png)

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one

Overview

Description

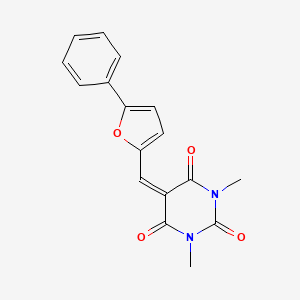

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one is a compound that features a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors, in combination with a proficient rhodium catalyst .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Scientific Research Applications

Organic Synthesis

“1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one” serves as a valuable intermediate in organic synthesis. Its structure is conducive to various chemical reactions, making it a versatile building block for constructing more complex molecules. For instance, it can undergo reactions such as Ullmann coupling, which is used to form carbon-carbon bonds . This compound’s ability to participate in halogen exchange reactions is also notable, as it can lead to the synthesis of various substituted phenols, which are crucial in developing pharmaceuticals and polymers .

Medicinal Chemistry

In medicinal chemistry, this compound’s pyrrolidin-2-one core is a common motif in drug design due to its mimicry of the proline structure, which is often found in active sites of enzymes and receptors. It can be used to create analogs of bioactive molecules, potentially leading to new therapeutic agents . The benzyloxy group can be modified to alter the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Materials Science

The compound finds applications in materials science, particularly in the synthesis of high molecular weight polymers and copolymers. Its derivatives can introduce steric bulk groups into catalysts for polymerization processes, affecting the properties of the resulting polymers . This can be particularly useful in creating materials with specific mechanical strengths or thermal resistances.

Environmental Science

In environmental science, derivatives of “this compound” can be used as intermediates in the synthesis of compounds with potential environmental applications. For example, they can be transformed into dyes, pigments, or other chemicals that are less harmful to the environment compared to their traditional counterparts .

Pharmacology

The pyrrolidine ring present in “this compound” is a scaffold in pharmacology, where it’s used to develop compounds with various biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The compound’s derivatives can be screened for activity against a range of biological targets, contributing to the discovery of new drugs .

Biotechnology

In biotechnology, this compound can be used in the development of new biocatalysts. Its structure allows for the introduction of modifications that can enhance the binding affinity or specificity of enzymes. Additionally, it can be used in the synthesis of small molecules that can regulate biological pathways, which is crucial in fields like metabolic engineering .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 1-[4-(benzyloxy)phenyl]pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria and increased energy.

Biochemical Pathways

The formation of pyrrolidin-2-ones, such as this compound, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

properties

IUPAC Name |

1-(4-phenylmethoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17-7-4-12-18(17)15-8-10-16(11-9-15)20-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANOEHAZOBSAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine](/img/structure/B2605848.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2605853.png)

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)